Benzotriazole, diethanolamine salt
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Overview
Description
Benzotriazole, diethanolamine salt is a chemical compound that combines the properties of benzotriazole and diethanolamine. Benzotriazole is a well-known corrosion inhibitor, while diethanolamine is commonly used in various industrial applications. The combination of these two compounds results in a versatile chemical with applications in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzotriazole, diethanolamine salt typically involves the reaction of benzotriazole with diethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production process may also include additional steps such as filtration and drying to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzotriazole, diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional functional groups, while substitution reactions can produce a wide range of benzotriazole-based compounds.
Scientific Research Applications
Benzotriazole, diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor in various chemical processes and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Widely used in industrial applications such as metalworking fluids, cooling systems, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of benzotriazole, diethanolamine salt involves its ability to form a protective layer on metal surfaces, preventing corrosion. The benzotriazole moiety interacts with metal ions, forming stable complexes that inhibit further oxidation. Additionally, the diethanolamine component enhances the solubility and stability of the compound, making it more effective in various applications.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with corrosion-inhibiting properties.
Benzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzoxazole: Used in optical brighteners and as a corrosion inhibitor.
Uniqueness: Benzotriazole, diethanolamine salt stands out due to its combined properties of benzotriazole and diethanolamine, offering enhanced solubility, stability, and effectiveness in various applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
64601-09-8 |
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Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |
InChI Key |
ICMXLULYJOYALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.C(CO)NCCO |
Origin of Product |
United States |
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